2,4-Dimethylhept-2-enal
Overview
Description
2,4-Dimethylhept-2-enal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a double bond located at the second carbon atom and two methyl groups attached to the second and fourth carbon atoms of the heptane chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylhept-2-enal can be synthesized through various synthetic routes. One common method involves the cross-aldol condensation reaction of 2-methylpentanal with propanal. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production processes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2,4-dimethylhept-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: 2,4-Dimethylheptanoic acid.
Reduction: 2,4-Dimethylhept-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
2,4-Dimethylhept-2-enal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in the study of aldol condensation reactions and their mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhept-2-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.
Comparison with Similar Compounds
2,4-Dimethylhept-2-enal can be compared with other similar compounds, such as:
2,4-Dimethylheptane: A saturated hydrocarbon with similar carbon chain length but lacking the aldehyde group and double bond.
2,4-Dimethylhex-2-enal: A similar aldehyde with a shorter carbon chain.
2,6-Dimethylhept-2-enal: Another isomer with the same molecular formula but different placement of methyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
85136-08-9 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-2,4-dimethylhept-2-enal |
InChI |
InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h6-8H,4-5H2,1-3H3/b9-6+ |
InChI Key |
OHHBZXXERXNTNR-RMKNXTFCSA-N |
SMILES |
CCCC(C)C=C(C)C=O |
Isomeric SMILES |
CCCC(C)/C=C(\C)/C=O |
Canonical SMILES |
CCCC(C)C=C(C)C=O |
Origin of Product |
United States |
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